N-(1-adamantylmethyl)-N'-isopropylurea
Overview
Description
Future Directions
Mechanism of Action
Target of Action
It is known that adamantane derivatives, which include the adamantyl group present in this compound, have been found to interact with various targets in the body . For instance, some adamantane derivatives have shown antimicrobial and hypoglycemic activities .
Mode of Action
The adamantane structure is rigid and virtually stress-free, which allows it to interact stably with its targets .
Biochemical Pathways
For example, some adamantane derivatives have been found to affect the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation .
Pharmacokinetics
For instance, adamantane is poorly soluble in water but soluble in hydrocarbons , which may affect its absorption and distribution in the body.
Result of Action
Adamantane derivatives have been found to have various effects, such as antimicrobial and hypoglycemic activities .
Action Environment
The action of N-(1-adamantylmethyl)-N’-isopropylurea can be influenced by various environmental factors. For instance, the solubility of adamantane in different solvents can affect its bioavailability and efficacy . Additionally, the stability of the adamantane structure can be influenced by temperature and other environmental conditions .
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-10(2)17-14(18)16-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLEMRHHZNVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-N'-isopropylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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